
Technical Guide: Solubility and Application of
Bis-(PEG6-acid)-SS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis-(PEG6-acid)-SS

Cat. No.: B8024985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-(PEG6-acid)-SS, more formally known as Acid-PEG6-SS-PEG6-acid, is a

homobifunctional, cleavable crosslinker increasingly utilized in bioconjugation, drug delivery,

and materials science. Its structure features two terminal carboxylic acid groups separated by

two polyethylene glycol (PEG) chains of six units each, linked by a central disulfide bond. This

unique architecture imparts desirable characteristics: the hydrophilic PEG spacers enhance

aqueous solubility, while the disulfide bond provides a cleavable linkage that is stable in

systemic circulation but susceptible to cleavage in the reducing intracellular environment.[1]

This guide provides a comprehensive overview of the solubility characteristics,

physicochemical properties, and key application protocols for Bis-(PEG6-acid)-SS.

Physicochemical Properties
The fundamental properties of Bis-(PEG6-acid)-SS are summarized below. This information is

critical for calculating molar concentrations, planning conjugation reactions, and performing

analytical characterization.
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Property Value Source(s)

Chemical Name Acid-PEG6-SS-PEG6-acid BroadPharm

Synonyms Bis-(PEG6-acid)-SS -

CAS Number 2055014-97-4 BroadPharm

Molecular Formula C₃₀H₅₈O₁₆S₂ BroadPharm

Molecular Weight 738.9 g/mol BroadPharm

Appearance
White to off-white solid or

viscous oil
General

Purity Typically >95% BroadPharm

Storage -20°C, desiccated BroadPharm

Solubility Characteristics
Quantitative solubility data for Bis-(PEG6-acid)-SS in specific solvents is not extensively

published. A safety data sheet for the compound explicitly states "No data" for water solubility.

[2] However, based on its structure and the general properties of PEGylated molecules, a

qualitative assessment of its solubility can be made.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b8024985?utm_src=pdf-body
https://www.combi-blocks.com/msds/QI-2218.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8024985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Expected Solubility Rationale

Aqueous Buffers (e.g., PBS) High

The presence of two

hydrophilic PEG6 chains is

designed to impart excellent

water solubility. The ethylene

oxide units form hydrogen

bonds with water, creating a

hydration shell that facilitates

dissolution.[3][4]

Dimethyl Sulfoxide (DMSO) High

DMSO is a polar aprotic

solvent capable of dissolving a

wide range of polar and

nonpolar compounds,

including PEGylated

molecules.

Dimethylformamide (DMF) High

Similar to DMSO, DMF is a

polar aprotic solvent widely

used for dissolving PEG linkers

and other organic molecules

for conjugation reactions.

Alcohols (e.g., Ethanol,

Methanol)
Moderate to High

Short-chain alcohols are

generally good solvents for

PEGylated compounds.

Dichloromethane (DCM) Moderate

While less polar than DMSO or

DMF, DCM can often dissolve

PEG linkers, particularly those

with shorter chain lengths.

Note: Solubility can be influenced by pH, ionic strength, and temperature. For applications

requiring high concentrations, it is imperative to determine the empirical solubility under the

specific experimental conditions.

Experimental Protocols
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The following are detailed, generalized protocols for the key applications of Bis-(PEG6-acid)-
SS. Optimization is recommended for specific molecules and experimental systems.

Protocol for Conjugation to an Amine-Containing
Molecule via EDC/NHS Chemistry
This two-step protocol describes the activation of the terminal carboxylic acids of Bis-(PEG6-
acid)-SS and subsequent conjugation to a primary amine on a target molecule (e.g., protein,

peptide, or nanoparticle).

Materials:

Bis-(PEG6-acid)-SS

Amine-containing target molecule

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine

Anhydrous DMSO or DMF

Desalting column or dialysis cassette for purification

Procedure:

Reagent Preparation:

Prepare all buffers and allow them to equilibrate to room temperature.

Immediately before use, prepare a 100 mM stock solution of Bis-(PEG6-acid)-SS in

anhydrous DMSO.
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Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in

Activation Buffer or anhydrous DMSO.

Activation of Bis-(PEG6-acid)-SS:

Dissolve Bis-(PEG6-acid)-SS in Activation Buffer to a final concentration of 10 mM.

Add EDC to a final concentration of 20 mM and NHS (or Sulfo-NHS) to a final

concentration of 50 mM. (Note: A 2- to 5-fold molar excess of EDC/NHS over the

carboxylic acid groups is a common starting point).

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive

NHS ester.

Conjugation to Target Molecule:

Dissolve the amine-containing target molecule in Coupling Buffer.

Add the activated Bis-(PEG6-acid)-SS solution to the target molecule solution. A 10- to

20-fold molar excess of the linker relative to the target molecule is a typical starting point

for optimization.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring or rotation.

Quenching and Purification:

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

This will hydrolyze any unreacted NHS esters and cap unreacted linker molecules.

Incubate for 15 minutes.

Purify the resulting conjugate from excess linker and reaction byproducts using a desalting

column, dialysis, or size-exclusion chromatography (SEC), depending on the nature of the

target molecule.

Protocol for Reductive Cleavage of the Disulfide Bond
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This protocol describes the cleavage of the disulfide bond within the Bis-(PEG6-acid)-SS linker

to release the conjugated molecules. This is typically performed to release a drug from an

antibody-drug conjugate (ADC) within the reducing environment of a cell.

Materials:

Purified conjugate containing the Bis-(PEG6-acid)-SS linker

Reaction Buffer: PBS, pH 7.4

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), or

Glutathione (GSH) for mimicking intracellular conditions.

Analytical system (e.g., HPLC, SDS-PAGE) to monitor cleavage.

Procedure:

Reagent Preparation:

Dissolve the purified conjugate in Reaction Buffer to a known concentration (e.g., 1

mg/mL).

Prepare a fresh stock solution of the chosen reducing agent (e.g., 1 M DTT in water, or

100 mM GSH in PBS).

Cleavage Reaction:

Add the reducing agent to the conjugate solution. The final concentration will depend on

the desired cleavage rate and the specific agent:

For DTT/TCEP: A final concentration of 10-50 mM is typically sufficient for rapid and

complete cleavage.

For GSH: A final concentration of 1-10 mM can be used to simulate intracellular

reducing conditions.

Incubate the reaction at 37°C.
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Monitoring and Analysis:

At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots of the

reaction mixture.

Analyze the aliquots by a suitable method to monitor the disappearance of the intact

conjugate and the appearance of the cleaved products.

SDS-PAGE (for protein conjugates): Under non-reducing conditions, the intact

conjugate will show a specific molecular weight. After cleavage, the protein will revert to

its original molecular weight.

Reversed-Phase HPLC: This can be used to separate the intact conjugate from the

cleaved fragments, allowing for quantification over time.

Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using Bis-(PEG6-acid)-SS as a

cleavable linker in a bioconjugation application, from activation to release of the payload.
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Caption: General workflow for bioconjugation and cleavage using Bis-(PEG6-acid)-SS.

Disulfide Cleavage Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8024985?utm_src=pdf-body-img
https://www.benchchem.com/product/b8024985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8024985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This diagram illustrates the chemical reaction at the core of the linker's function: the reductive

cleavage of the disulfide bond by a reducing agent such as DTT.

R1-S-S-R2
(Intact Linker in Conjugate)

R1-SH
(Released Fragment 1)

Reduction

R2-SH
(Released Fragment 2)

Reduction

DTT (reduced)
HS-CH2-(CHOH)2-CH2-SH

DTT (oxidized)
(Cyclic Disulfide)

Oxidation

Click to download full resolution via product page

Caption: Reductive cleavage of the disulfide bond by Dithiothreitol (DTT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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